![molecular formula C15H14BrN3O2S B3614062 3-bromo-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3614062.png)
3-bromo-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
Overview
Description
3-bromo-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMTB and has been found to have a wide range of biochemical and physiological effects that make it a valuable tool in the laboratory. In
Scientific Research Applications
BMTB has been found to have a wide range of potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the role of specific proteins in various cellular processes. BMTB has been shown to selectively inhibit the activity of certain proteins, allowing researchers to study their function in a more controlled manner. Additionally, BMTB has been used as a tool for studying the role of specific signaling pathways in the development and progression of various diseases.
Mechanism of Action
BMTB exerts its effects through the inhibition of specific proteins or signaling pathways. The exact mechanism of action of BMTB varies depending on the specific protein or pathway being studied. However, it is generally believed that BMTB acts by binding to a specific site on the target protein or pathway, thereby preventing its normal function.
Biochemical and Physiological Effects:
BMTB has been found to have a wide range of biochemical and physiological effects. For example, BMTB has been shown to inhibit the growth of certain types of cancer cells, indicating that it may have potential as an anti-cancer agent. Additionally, BMTB has been found to modulate the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BMTB is its selectivity for specific proteins or signaling pathways. This selectivity allows researchers to study the function of these targets in a more controlled manner. Additionally, BMTB is relatively easy to synthesize and has a high yield, making it a cost-effective tool for scientific research. However, one limitation of BMTB is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are many potential future directions for research on BMTB. For example, researchers may continue to study the role of specific proteins or signaling pathways in various diseases using BMTB as a tool. Additionally, researchers may explore the potential therapeutic applications of BMTB in the treatment of various diseases. Finally, researchers may continue to refine the synthesis method for BMTB to improve its yield and purity.
properties
IUPAC Name |
3-bromo-4-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-5-4-11(7-12(13)16)14(20)19-15(22)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJABJIMQXRAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.